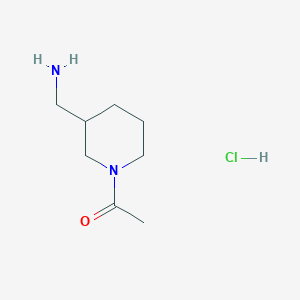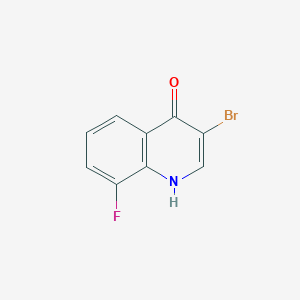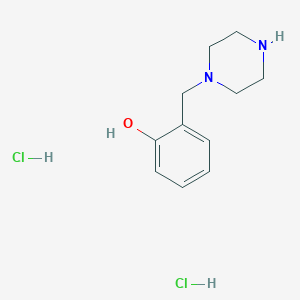![molecular formula C9H8Cl2N2O B1520246 2-Chlor-1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanon-Hydrochlorid CAS No. 1181457-88-4](/img/structure/B1520246.png)
2-Chlor-1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanon-Hydrochlorid
Übersicht
Beschreibung
“2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride” is a chemical compound that can be utilized as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C9H7ClN2O.ClH/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9;/h1-3,5H,4H2,(H,11,12);1H . This indicates the presence of a chlorine atom, a pyrrolopyridine ring, and an ethanone group in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.08 . It’s a solid at room temperature and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
FGFR4-Inhibitor
Diese Verbindung wurde bei der Entwicklung von FGFR4-Inhibitoren verwendet . FGFR4 ist eine Rezeptortyrosinkinase, die eine entscheidende Rolle bei der Zellproliferation, -differenzierung und -migration spielt. Inhibitoren von FGFR4 werden wegen ihres potenziellen Nutzens bei der Behandlung verschiedener Krebsarten erforscht .
Humanes Neutrophiles Elastase (HNE) -Forschung
Das 1H-Pyrrolo[2,3-b]pyridin-Gerüst, das Teil der Struktur dieser Verbindung ist, wurde in der Forschung im Zusammenhang mit der Humanen Neutrophilen Elastase (HNE) verwendet . HNE ist eine Serinprotease, die an der Progression entzündlicher Erkrankungen beteiligt ist .
Hemmung von Krebszelllinien
1H-Pyrrolo[2,3-b]pyridin-Analoga, zu denen auch diese Verbindung gehören würde, haben eine inhibitorische Aktivität gegen verschiedene Krebszelllinien gezeigt . Dies deutet auf potenzielle Anwendungen in der Krebsforschung und -behandlung hin .
Kinasehemmung
Pyrrolopyrazin-Derivate, die strukturell ähnlich dieser Verbindung sind, haben eine Aktivität in der Kinasehemmung gezeigt . Kinasen sind Enzyme, die eine Schlüsselrolle in der Zellsignalisierung spielen, und ihre Hemmung ist eine gängige Strategie bei der Entwicklung von Krebstherapeutika .
VEGFR-2-Hemmung
Diese Verbindung ist ein Reagenz, das bei der Synthese potenter VEGFR-2-Inhibitoren verwendet wird . VEGFR-2 ist ein Schlüsselrezeptor bei der Angiogenese, der Bildung neuer Blutgefäße. Inhibitoren von VEGFR-2 werden wegen ihres potenziellen Nutzens bei der Behandlung verschiedener Krebsarten erforscht .
BCL-2-Hemmung
Diese Verbindung wurde als Zwischenprodukt bei der Synthese von Venetoclax identifiziert, einem potenten und selektiven BCL-2-Inhibitor . BCL-2 ist ein Protein, das den Zelltod (Apoptose) reguliert, und seine Hemmung ist eine Strategie, die in der Krebsbehandlung eingesetzt wird .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride inhibits the FGFR, thereby preventing these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR by 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are critical for tumor growth and metastasis .
Result of Action
In vitro studies have shown that 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Eigenschaften
IUPAC Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9;/h1-3,5H,4H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTOLNGQPWOFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)CCl)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672553 | |
| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181457-88-4 | |
| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1520163.png)
![[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride](/img/structure/B1520164.png)
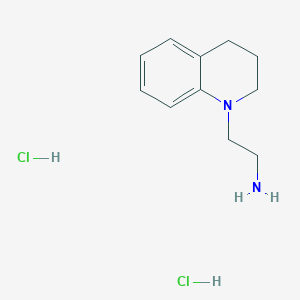

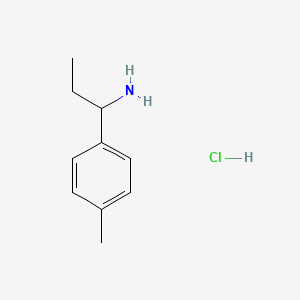

![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1520175.png)



![Benzo[d]oxazol-2-ylmethanamine hydrochloride](/img/structure/B1520182.png)
